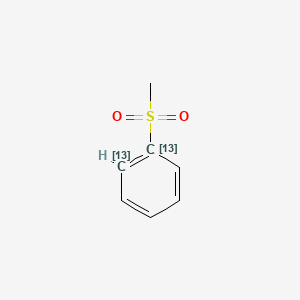
methylsulfonyl(1,2-13C2)cyclohexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylsulfonyl)benzene-13C2, also known as (Phenylsulfonyl)methane-13C2, is a stable isotope-labeled compound. It is a derivative of methyl phenyl sulfone, where two carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in research and analytical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methylsulfonyl)benzene-13C2 typically involves the sulfonylation of benzene derivatives. One common method is the oxidation of sulfides to sulfones. For instance, the oxidation of methyl phenyl sulfide using hydrogen peroxide in the presence of selenium dioxide as a catalyst can yield methyl phenyl sulfone . The isotopic labeling is introduced by using carbon-13 labeled benzene derivatives in the initial steps of the synthesis.
Industrial Production Methods: Industrial production of (Methylsulfonyl)benzene-13C2 is less common due to its specialized use in research. the general approach involves large-scale oxidation reactions under controlled conditions to ensure high purity and yield. The use of flow chemistry techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Methylsulfonyl)benzene-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones.
Reduction: Reduction of sulfones to sulfides.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products:
Oxidation: Methyl phenyl sulfone.
Reduction: Methyl phenyl sulfide.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
(Methylsulfonyl)benzene-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of green chemistry
Mechanism of Action
The mechanism of action of (Methylsulfonyl)benzene-13C2 is primarily related to its role as a tracer. The carbon-13 isotopes allow for precise tracking of the compound through various chemical and biological pathways. This enables researchers to study the molecular targets and pathways involved in the reactions and processes where the compound is used .
Comparison with Similar Compounds
(Phenylsulfonyl)methane: Similar structure but without isotopic labeling.
Methyl phenyl sulfone: The non-labeled version of (Methylsulfonyl)benzene-13C2.
Sulfonyl-containing compounds: Such as sulfonamides and sulfones, which share similar functional groups.
Uniqueness: The primary uniqueness of (Methylsulfonyl)benzene-13C2 lies in its isotopic labeling with carbon-13. This feature makes it invaluable for research applications where precise tracking and analysis are required. The isotopic labeling allows for detailed studies of reaction mechanisms, metabolic pathways, and the behavior of the compound in various environments .
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methylsulfonyl(1,2-13C2)cyclohexatriene |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i5+1,7+1 |
InChI Key |
JCDWETOKTFWTHA-FBJYZXDHSA-N |
Isomeric SMILES |
CS(=O)(=O)[13C]1=[13CH]C=CC=C1 |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















